molecular formula C17H32N4O6 B14269444 L-Lysyl-N-methyl-L-valyl-L-glutamic acid CAS No. 189032-07-3

L-Lysyl-N-methyl-L-valyl-L-glutamic acid

Cat. No.: B14269444
CAS No.: 189032-07-3
M. Wt: 388.5 g/mol
InChI Key: JQOPFSDLEPPYBD-OBJOEFQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-N-methyl-L-valyl-L-glutamic acid is a synthetic tripeptide composed of three amino acids: lysine, N-methyl valine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N-methyl-L-valyl-L-glutamic acid involves the coupling of protected amino acids. One common method includes the use of Nα,Nε-bis(trifluoroacetyl)-L-lysyl chloride and dimethyl L-glutamate in the presence of triethylamine. The protecting groups are then removed using a water-ethanol solution of sodium hydroxide .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically modified bacteria such as Corynebacterium glutamicum. These bacteria are engineered to overproduce the desired amino acids, which are then chemically coupled to form the tripeptide .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N-methyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the amino acids, particularly the lysine residue.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can occur at the amino or carboxyl groups of the amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can result in the formation of thiols.

Scientific Research Applications

L-Lysyl-N-methyl-L-valyl-L-glutamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysyl-N-methyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing biochemical pathways. Its immunomodulatory effects are attributed to its ability to enhance both cell-mediated and humoral immune responses .

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-glutamic acid: Similar in structure but lacks the N-methyl valine residue.

    L-Valyl-L-glutamic acid: Contains valine instead of N-methyl valine and lacks lysine.

    L-Glutamyl-L-valyl-L-lysine: Different sequence of amino acids.

Uniqueness

L-Lysyl-N-methyl-L-valyl-L-glutamic acid is unique due to the presence of the N-methyl valine residue, which can influence its biochemical properties and interactions. This modification can enhance its stability and resistance to enzymatic degradation, making it a valuable compound for various applications .

Properties

CAS No.

189032-07-3

Molecular Formula

C17H32N4O6

Molecular Weight

388.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]-methylamino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H32N4O6/c1-10(2)14(21(3)16(25)11(19)6-4-5-9-18)15(24)20-12(17(26)27)7-8-13(22)23/h10-12,14H,4-9,18-19H2,1-3H3,(H,20,24)(H,22,23)(H,26,27)/t11-,12-,14-/m0/s1

InChI Key

JQOPFSDLEPPYBD-OBJOEFQTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(C)C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N(C)C(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.